5-chloro-7-nitro-1H-indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H5ClN2O4 |
|---|---|
Molecular Weight |
240.60 g/mol |
IUPAC Name |
5-chloro-7-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O4/c10-5-1-4-2-6(9(13)14)11-8(4)7(3-5)12(15)16/h1-3,11H,(H,13,14) |
InChI Key |
OITGMXKMPMPOGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1Cl)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
The nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The chlorine atom at position 5 deactivates the aromatic ring, favoring nitration at the para position (C7). The carboxylic acid group at C2 is often protected as an ethyl ester to prevent side reactions.
Typical Procedure :
-
Esterification : 5-Chloro-1H-indole-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in ethanol to form the ethyl ester (yield: 85–90%).
-
Nitration : The ester is reacted with HNO₃/H₂SO₄ at 0–5°C for 4–6 hours, yielding the 7-nitro derivative (yield: 60–70%).
-
Hydrolysis : The ester is hydrolyzed with aqueous NaOH in ethanol to regenerate the carboxylic acid (yield: 90–95%).
Key Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Esterification | SOCl₂, EtOH, reflux | 85–90 | >95 | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–70 | 90 | |
| Hydrolysis | NaOH, EtOH/H₂O, 60°C | 90–95 | >98 |
Condensation and Cyclization Approach
An alternative method involves constructing the indole core from substituted phenylhydrazines and α-ketoesters, followed by sequential functionalization.
Synthesis of 5-Chloro-7-Nitroindole Scaffold
-
Hydrazine Formation : 5-Chloro-2-nitroaniline is diazotized and coupled with ethyl pyruvate to form a hydrazone intermediate.
-
Cyclization : The hydrazone undergoes Fischer indole cyclization under acidic conditions (HCl/EtOH, reflux) to yield ethyl 5-chloro-7-nitroindole-2-carboxylate.
-
Hydrolysis : The ester is hydrolyzed as described in Section 1.1.
Challenges :
-
The regioselective synthesis of 5-chloro-2-nitroaniline is non-trivial, requiring careful control of nitration conditions.
-
Cyclization yields are moderate (50–60%) due to competing side reactions.
Sequential Halogenation and Nitration
For substrates lacking pre-installed chlorine, electrophilic chlorination can precede nitration.
Chlorination of 7-Nitroindole-2-Carboxylic Acid
-
Nitration : Indole-2-carboxylic acid is nitrated at C7 using HNO₃/H₂SO₄.
-
Chlorination : The nitro group directs electrophilic chlorination (Cl₂/FeCl₃) to C5, yielding the target compound.
Limitations :
-
Over-chlorination at other positions is common, necessitating rigorous purification.
-
Overall yield is lower (40–50%) compared to the nitration-first approach.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
-
Continuous Flow Nitration : Reduces thermal runaway risks and improves mixing.
-
Catalytic Hydrogenation for Byproduct Reduction : Palladium on carbon (Pd/C) minimizes nitro group over-reduction.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) | Scalability |
|---|---|---|---|---|
| Nitration of Pre-Chlorinated Indole | High regioselectivity; Fewer steps | Requires ester protection/deprotection | 60–70 | High |
| Condensation/Cyclization | Builds core from simple precursors | Low cyclization yield; Complex starting materials | 50–60 | Moderate |
| Sequential Halogenation | Flexible functionalization | Poor regioselectivity; Low yield | 40–50 | Low |
Chemical Reactions Analysis
Key Reaction Types
The compound undergoes several transformative reactions due to its functional groups (nitro, chlorine, and carboxylic acid). Below is a synthesis of its reaction pathways based on available literature:
Nitro Group Reduction
The nitro group at position 7 can be reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂). This reaction typically occurs under catalytic hydrogenation or acidic conditions .
Chlorine Substitution
The chlorine atom at position 5 is susceptible to nucleophilic aromatic substitution. This reaction enables the introduction of diverse substituents (e.g., alkyl, aryl, or heteroatom-containing groups) depending on the nucleophile used.
Oxidation Reactions
The indole ring may undergo oxidation, particularly in the presence of reactive functional groups. This can lead to derivatives with altered ring structures or functional groups.
Reaction Comparison Table
| Reaction Type | Mechanism | Conditions | Product Example |
|---|---|---|---|
| Nitro Reduction | Catalytic hydrogenation | H₂ gas, Pd/C, acidic conditions | 5-chloro-7-amino-1H-indole-2-carboxylic acid |
| Chlorine Substitution | Nucleophilic aromatic substitution | Nucleophile (e.g., NH₃, OH⁻), heat | 5-substituted indole derivatives |
| Oxidation | Electrophilic attack | Oxidizing agents (e.g., KMnO₄) | Oxidized indole derivatives |
| Dehydrogenative Heck | Rhodium electrocatalysis | Undivided cell, constant current | Pyrano[3,4-b]indol-1(9H)-ones |
Biological and Chemical Implications
-
Bioreduction : The nitro group undergoes bioreduction in biological systems, generating reactive intermediates that may interact with cellular targets, contributing to antimicrobial or anticancer activity .
-
Allosteric Modulation : Derivatives of indole-2-carboxylic acids (e.g., ORG27569) exhibit allosteric modulation of cannabinoid receptors, altering signaling pathways .
Structural Analogues and Reactivity
Comparative analysis with related compounds highlights positional effects on reactivity:
| Compound | Key Features | Reactivity Differences |
|---|---|---|
| 5-chloro-7-nitro-1H-indole | Chlorine at 5, nitro at 7 | Distinct substitution patterns |
| 7-chloro-5-nitro-1H-indole | Chlorine at 7, nitro at 5 | Altered regioselectivity in reactions |
| 5-nitro-1H-indole | No chlorine | Reduced reactivity toward substitution |
Scientific Research Applications
5-Chloro-7-nitro-1H-indole-2-carboxylic acid and its derivatives have demonstrated various biological activities:
Antiviral Activity
Research indicates that indole-2-carboxylic acid derivatives, including this compound, can inhibit HIV-1 integrase, an essential enzyme for viral replication. The compound has shown promising results with an IC50 value indicating effective inhibition of integrase activity, suggesting its potential as a therapeutic agent against HIV .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines. For instance, certain derivatives exhibited GI50 values ranging from 29 nM to 42 nM, outperforming established drugs like erlotinib in specific cancer models . This indicates the compound's potential as a lead structure in anticancer drug development.
Case Study 1: HIV Integrase Inhibition
A study reported the design and synthesis of several indole derivatives aimed at inhibiting HIV integrase. Among them, a derivative of this compound was identified as a potent inhibitor with an IC50 value significantly lower than that of many existing therapies. The study emphasized the importance of structural modifications to enhance binding affinity and selectivity towards the integrase enzyme .
Case Study 2: Anticancer Activity
In another investigation, a series of substituted indole derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The results indicated that compounds derived from this compound exhibited significant cytotoxicity, particularly against melanoma and pancreatic cancer cells, showcasing their potential as new anticancer agents .
Comparison Table of Biological Activities
Mechanism of Action
The mechanism of action of 5-chloro-7-nitro-1H-indole-2-carboxylic acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins or nucleic acids. The chloro group and carboxylic acid moiety can also contribute to the binding affinity and specificity of the compound towards its molecular targets.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The nitro group at position 7 in the target compound enhances polarity and acidity compared to methyl-substituted analogs like 5-chloro-7-methyl-1H-indole-2-carboxylic acid . Chloro vs. Methyl: Chloro at position 5 (target) vs. Carboxylic Acid vs. Ester: The carboxylic acid group (target) increases water solubility, whereas ethyl esters (e.g., Ethyl 7-nitro-1H-indole-2-carboxylate) improve lipophilicity, influencing pharmacokinetic properties .
Biological Activity
5-Chloro-7-nitro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and findings from recent research studies.
Chemical Structure and Properties
The structure of this compound features an indole ring system with a nitro group at the 7-position and a carboxylic acid functional group at the 2-position. This configuration is crucial for its biological activity, as it allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with multiple receptors and enzymes. The indole nucleus is known to chelate metal ions, which is essential for the inhibition of specific enzymatic pathways.
Key Mechanisms Include:
- Receptor Binding : The compound exhibits high-affinity binding to various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit enzymes such as integrase, which plays a critical role in HIV replication. For instance, derivatives of indole-2-carboxylic acid demonstrated IC50 values as low as 3.11 μM against HIV integrase .
- Antioxidant Activity : The nitro group can undergo reduction, leading to the formation of amino derivatives that may exert antioxidant effects.
Biological Activities
This compound has been studied for various biological activities:
Research Findings and Case Studies
Recent studies have provided insights into the efficacy and mechanisms of this compound:
Table 1: Summary of Biological Activities
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| HIV Integrase Inhibition | 3.11 | |
| Antiproliferative (A549) | 25 | |
| Antioxidant Activity | Variable |
Case Study: Antiviral Efficacy
In a study focused on HIV integrase inhibitors, researchers synthesized various derivatives of indole-2-carboxylic acid. The optimized compound exhibited significantly enhanced inhibitory activity compared to the parent compound, highlighting the importance of structural modifications in improving efficacy .
Case Study: Anticancer Activity
Another study evaluated the antiproliferative effects of several indole derivatives, including this compound. Results indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cell lines, thus supporting their potential use in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-7-nitro-1H-indole-2-carboxylic acid, and what experimental conditions optimize yield?
- Methodology : A common approach for analogous indole derivatives involves condensation reactions under reflux with acetic acid. For example, 3-formyl-indole-2-carboxylic acid derivatives can react with aminothiazolones or thioureas in acetic acid at elevated temperatures (reflux for 3–5 hours) . Adapting this, nitration and chlorination steps would require careful control of reaction temperatures and stoichiometry.
- Key Considerations : Use inert atmospheres (e.g., nitrogen) to prevent decomposition of nitro groups. Monitor reaction progress via TLC or HPLC.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., chlorine at position 5, nitro at position 7) via - and -NMR chemical shifts .
- HPLC : Assess purity using reverse-phase chromatography with UV detection at 254 nm (suitable for indole chromophores) .
- Mass Spectrometry : Verify molecular weight (expected : ~252.6 for ) via ESI-MS or HRMS .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Solubility Data : While direct data for this compound is limited, structurally similar indole-2-carboxylic acids (e.g., 5-chloro-1H-indole-2-carboxylic acid) show moderate solubility in DMSO (>10 mM) and methanol, but poor solubility in water . Pre-dissolve in DMSO for in vitro studies, ensuring final concentrations ≤0.1% to avoid cytotoxicity.
Advanced Research Questions
Q. How does the nitro group at position 7 influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The nitro group is a strong electron-withdrawing group, which can direct electrophilic substitution to specific positions. For Suzuki-Miyaura couplings, the chloro substituent at position 5 may act as a leaving group. However, the nitro group’s steric and electronic effects might require palladium catalysts with high activity (e.g., Pd(PPh)) and elevated temperatures .
- Case Study : Boronate esters of similar indole derivatives (e.g., ethyl 5-chloro-7-borono-indole-2-carboxylate) have been used in Suzuki reactions .
Q. What stability challenges arise during long-term storage, and how can they be mitigated?
- Stability Profile : Nitro-substituted indoles are prone to photodegradation and thermal decomposition. Store at –20°C in amber vials under inert gas (argon) .
- Decomposition Pathways : Monitor for nitro group reduction (to amine) or decarboxylation via periodic HPLC analysis.
Q. Are there known contradictions in the compound’s reported toxicity data, and how should researchers address them?
- Conflicting Evidence : Some safety data sheets (SDS) for similar indoles classify them as non-hazardous , while others recommend stringent handling (e.g., P95 respirators, chemical-resistant gloves) due to potential dust inhalation risks .
- Resolution : Assume precautionary measures: use fume hoods, minimize aerosol generation, and adhere to OSHA/NIOSH guidelines for nitroaromatics .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- In Silico Strategies :
- Docking Studies : Use the crystal structure of indole-2-carboxylic acid derivatives (e.g., PDB ligand 3ZB) to model binding to enzymes like cyclooxygenase or kinases .
- QSAR : Correlate electronic properties (e.g., Hammett σ values for nitro and chloro groups) with activity trends in lead optimization .
Data Gaps and Research Recommendations
- Physical Properties : No experimental data exists for melting point, solubility, or pKa. Prioritize differential scanning calorimetry (DSC) and potentiometric titration .
- Toxicokinetics : Absence of in vivo data necessitates Ames testing and hepatic microsome stability assays for drug discovery applications .
Safety and Handling Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
